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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B089549

A detailed spectroscopic comparison of 4-Methyl-2-nitrophenol and its positional isomers
reveals key differences in their spectral fingerprints, providing researchers, scientists, and drug
development professionals with critical data for identification and characterization. This guide
presents a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR),
Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed
experimental protocols.

The precise substitution pattern of functional groups on a benzene ring significantly influences
a molecule's electronic environment and, consequently, its interaction with electromagnetic
radiation. For 4-Methyl-2-nitrophenol and its isomers—compounds with the same molecular
formula (C7H7NO3) but different arrangements of the methyl, nitro, and hydroxyl groups—these
differences manifest as distinct spectroscopic signatures. Understanding these spectral
nuances is paramount for unambiguous identification in synthesis, quality control, and various
research applications.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-2-nitrophenol and its
selected positional isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The
positions of the hydroxyl (-OH), nitro (-NO2z), and methyl (-CHs) groups, along with the
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substitution pattern on the aromatic ring, lead to characteristic shifts in the absorption bands.
For instance, intramolecular hydrogen bonding in ortho-isomers can significantly broaden the
O-H stretching band.

NO2

O-H Stretch . NO2 Symmetric  C-H Aromatic
Compound Asymmetric
(cm~1) Stretch (cm™1) Stretch (cm™1)
Stretch (cm™1)
4-Methyl-2- ~3400-3200
_ ~1530 ~1340 ~3100-3000
nitrophenol (broad)
2-Methyl-4- ~3600-3200
_ ~1525 ~1345 ~3100-3000
nitrophenol (broad)
3600 - 3200
3-Methyl-4-
_ (Strong, Broad) ~1520 ~1340 ~3100-3000
nitrophenol
[1]
2-Methyl-6- ~3400-3200
_ ~1535 ~1350 ~3100-3000
nitrophenol (broad)
3-Methyl-2-
, 3450[2] 1520[2] ~1350 ~3100-3000
nitrophenol
4-Methyl-3- ~3600-3200
_ ~1530 ~1340 ~3100-3000
nitrophenol (broad)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of
protons. The chemical shifts (d), splitting patterns (multiplicity), and coupling constants (J) of
the aromatic, methyl, and hydroxyl protons are unique for each isomer due to the distinct
electronic effects (electron-donating or -withdrawing) of the substituents and their relative
positions.
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Compound

Ar-H (ppm) -CHs (ppm) -OH (ppm)

~8.0 (d), ~7.5 (dd),

4-Methyl-2-nitrophenol ~2.3(s) Variable
~7.0 (d)
) ~8.1 (d), ~8.0 (dd), _
2-Methyl-4-nitrophenol ~2.6 (s) Variable
~7.0 (d)
_ ~8.0 (d), ~7.0 (dd),
3-Methyl-4-nitrophenol ~2.5 (9)[1] ~5.3 (br s)[1]
~6.9 (d)[1]
_ ~7.8 (d), ~7.4 (t), ~7.0 .
2-Methyl-6-nitrophenol d ~2.3(s) Variable
) ~7.3 (d), ~6.9 (1), ~6.7
3-Methyl-2-nitrophenol « ~2.5(s) ~10.1
_ ~7.8 (s), ~7.4 (d), ~6.9 _
4-Methyl-3-nitrophenol ~2.4(s) Variable

(d)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and

concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon framework of a molecule. The

chemical shifts of the aromatic and methyl carbons are influenced by the electronic nature and

position of the substituents.
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C-NO2
Compound C-OH (ppm) ( ) C-CHs (ppm) Ar-C (ppm) -CHs (ppm)
ppm

4-Methyl-2- ~137, 125,

) ~155 ~138 ~130 ~20
nitrophenol 120
2-Methyl-4- ~136, 126,

_ ~156 ~141 ~125 ~16
nitrophenol 118
3-Methyl-4- ~128, 125,

_ ~160[1] ~140[1] ~135 ~20[1]
nitrophenol 120[1]
2-Methyl-6- ~138, 131,

] ~153 ~140 ~123 ~16
nitrophenol 120
3-Methyl-2- ~129, 122,

_ ~158 ~142 ~139 ~20
nitrophenol 117
4-Methyl-3- ~133, 124,

) ~154 ~148 ~132 ~20
nitrophenol 119

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. All isomers have the same molecular weight, but their fragmentation patterns

can differ, aiding in their differentiation. The molecular ion peak ([M]*) is expected at an m/z of

approximately 153.

Compound Molecular lon [M]* (m/z) Key Fragment lons (m/z)
4-Methyl-2-nitrophenol 153[3] 136, 108, 77
2-Methyl-4-nitrophenol 153 136, 108, 77
3-Methyl-4-nitrophenol 153[1] 136, 108, 77
2-Methyl-6-nitrophenol 153 136, 108, 77
3-Methyl-2-nitrophenol 153 136, 108, 77
4-Methyl-3-nitrophenol 153 136, 108, 77
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The
position of the nitro group, in particular, influences the electronic environment and the resulting
absorption maxima (Amax). In alkaline conditions, deprotonation of the phenolic hydroxyl group
leads to a bathochromic (red) shift of the absorption maximum.[4]

Compound Amax (Acidic/Neutral) (nm) Amax (Alkaline) (nm)
4-Methyl-2-nitrophenol ~280, ~350 ~410
2-Methyl-4-nitrophenol ~315 ~400
3-Methyl-4-nitrophenol ~330 ~395
2-Methyl-6-nitrophenol ~275, ~355 ~420
3-Methyl-2-nitrophenol ~278, ~345 ~415
4-Methyl-3-nitrophenol ~325 ~390

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[1]

» Data Acquisition: A background spectrum of a pure KBr pellet is recorded and subtracted
from the sample spectrum.[1] The spectrum is typically scanned over the range of 4000 to
400 cm~1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-de) in an NMR tube.[1] Tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (0.00 ppm).[1]

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher for tH.[1]

o Data Acquisition: Standard pulse sequences are used to acquire the *H and *3C spectra.
Data is processed using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like these isomers.

« lonization: Electron lonization (El) is a common method used, where the sample is
bombarded with a high-energy electron beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, ion trap).

o Detection: An electron multiplier detects the separated ions, and the signal is processed to
generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
ethanol, water). For measurements in alkaline conditions, a drop of a strong base (e.qg.,
NaOH) is added to the solution.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: A cuvette containing the pure solvent is used as a reference. The
absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-
600 nm).
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Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of these isomers is outlined in the
diagram below.

Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

4-Methyl-2-nitrophenol & Positional Isomers

/ %copic %

IR Spectroscopy NMR Spectroscopy (1H & 13C) Mass Spectrometry UV-Vis Spectroscopy
/ Eigta Processing & Interpretation \ \
Vibrational Frequencies Chemical Shifts & Coupling Constants Molecular lon & Fragmentation Absorption Maxima
Cemparative Analysis

Isomer Identification & Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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